molecular formula C17H15NO2 B6525549 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate CAS No. 1007674-18-1

4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate

Cat. No. B6525549
CAS RN: 1007674-18-1
M. Wt: 265.31 g/mol
InChI Key: GRNLTRJHRBGVJB-OWOJBTEDSA-N
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Description

The compound seems to be a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Molecular Structure Analysis

The molecular structure of pyridine derivatives can be quite complex. For example, 1,4-bis[2-(4-pyridyl)ethenyl]benzene has a molecular formula of C20H16N2 . The structure of these compounds can be determined using various spectroscopic techniques .


Chemical Reactions Analysis

Pyridinium salts, which are structurally similar to the compound , have been studied extensively for their reactivity. They have been found to participate in a wide range of reactions and have applications as pyridinium ionic liquids, pyridinium ylides, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, 1,4-bis[2-(4-pyridyl)ethenyl]benzene has an average mass of 284.354 Da and a monoisotopic mass of 284.131348 Da .

properties

IUPAC Name

[4-[(E)-2-pyridin-4-ylethenyl]phenyl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c19-17(15-5-6-15)20-16-7-3-13(4-8-16)1-2-14-9-11-18-12-10-14/h1-4,7-12,15H,5-6H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNLTRJHRBGVJB-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2=CC=C(C=C2)C=CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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